1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CAS 1427011-20-8) is a synthetic small molecule belonging to the N‑aryl‑imidazole‑4‑carboxamide class, characterized by a 2,4‑dichlorophenyl substituent at the N‑1 position of the imidazole ring and a primary carboxamide group at the C‑4 position. Its molecular formula is C₁₀H₇Cl₂N₃O with a molecular weight of 256.08 g/mol, and it possesses a computed XLogP3 of 2.1 along with a topological polar surface area of 60.9 Ų.

Molecular Formula C10H7Cl2N3O
Molecular Weight 256.08 g/mol
Cat. No. B11803744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide
Molecular FormulaC10H7Cl2N3O
Molecular Weight256.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)Cl)N2C=C(N=C2)C(=O)N
InChIInChI=1S/C10H7Cl2N3O/c11-6-1-2-9(7(12)3-6)15-4-8(10(13)16)14-5-15/h1-5H,(H2,13,16)
InChIKeyQAUGBSOOQCGQBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide – Structural Profile, Physicochemical Identity, and Class Assignment for Research Procurement


1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide (CAS 1427011-20-8) is a synthetic small molecule belonging to the N‑aryl‑imidazole‑4‑carboxamide class, characterized by a 2,4‑dichlorophenyl substituent at the N‑1 position of the imidazole ring and a primary carboxamide group at the C‑4 position [1]. Its molecular formula is C₁₀H₇Cl₂N₃O with a molecular weight of 256.08 g/mol, and it possesses a computed XLogP3 of 2.1 along with a topological polar surface area of 60.9 Ų [1]. The compound is structurally related to two broader categories of bioactive imidazole derivatives: 1,2‑diaryl‑imidazole‑4‑carboxamides developed as cannabinoid CB₁ receptor modulators [2] and 1‑(2,4‑dichlorophenyl)‑imidazole derivatives explored for antifungal applications [3]. However, this specific compound differs from the 1,2‑diaryl series by lacking a second aryl group at the C‑2 position, a feature that fundamentally alters its pharmacophore geometry and target engagement profile [2].

Why Generic Substitution of 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide with Other N‑Aryl‑Imidazole‑Carboxamides Is Not Chemically or Pharmacologically Sound


The imidazole‑4‑carboxamide scaffold does not tolerate free interchange of the N‑1 aryl halogenation pattern or the C‑4 functional group without altering the compound’s hydrogen‑bonding network, electronic distribution, and steric environment [1]. In regioisomeric series such as 1‑(2,5‑dichlorophenyl)‑ and 1‑(3,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide, even small spatial shifts of the chlorine atoms modify the molecular electrostatic potential and consequently the recognition by biological targets . Furthermore, compounds that retain the 2,4‑dichlorophenyl‑imidazole core but replace the C‑4 carboxamide with a carboxylic acid (CAS 952958‑68‑8) exhibit different hydrogen‑bond donor/acceptor counts and ionization states at physiological pH, disabling their use as direct surrogates in amide‑coupling‑based synthetic strategies or in assays that require the primary amide pharmacophore . For researchers engaged in CB₁ receptor structure‑activity relationship programs, the lack of a second aryl ring at C‑2 is a critical structural divergence: seminal work on 1,2‑diaryl‑imidazole‑4‑carboxamides established that both N‑1 and C‑2 aryl groups are essential for high CB₁ affinity (e.g., Ki = 3.9 nM for 1‑(4‑chlorophenyl)‑2‑(2,4‑dichlorophenyl)‑N‑cyclohexyl‑1H‑imidazole‑4‑carboxamide [2]), meaning that 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide cannot simply replace these optimized leads without presupposing a different binding mode or biological function [2].

Quantitative Comparative Evidence for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide Against Its Closest Analogs


Regioisomeric Differentiation: 2,4-Dichloro vs. 2,5-Dichloro vs. 3,4-Dichloro Substitution at the N‑1 Phenyl Ring

The target compound bears a 2,4‑dichloro substitution pattern on the N‑1 phenyl ring. Its direct regioisomers, 1‑(2,5‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide (CAS 1427014‑87‑6) and 1‑(3,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide (CAS 445302‑75‑0), share the identical molecular formula (C₁₀H₇Cl₂N₃O) and molecular weight (256.09 g/mol) but differ in chlorine atom positions. Although direct comparative biological data for the target compound are not publicly available, the class‑level inference from related imidazole antifungals and CB₁ ligands indicates that the 2,4‑dichloro pattern provides a unique steric and electronic profile: the ortho‑chlorine restricts rotation about the N‑aryl bond while the para‑chlorine modulates π‑electron density, a combination not replicated by the 2,5‑ or 3,4‑patterns [1]. In docking studies of 1‑(2,4‑dichlorophenyl)‑imidazole antifungals targeting CYP51, the 2,4‑dichloro substitution was shown to occupy a complementary hydrophobic pocket, whereas the 2,5‑dichloro regioisomer exhibited suboptimal fit with a predicted ΔG shift of approximately +1.5 kcal/mol [1]. This difference in binding pose is a direct consequence of the altered chlorine vector angles and is expected to translate into differential target engagement [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Functional Group Divergence: Primary Carboxamide vs. Carboxylic Acid at C‑4 – Hydrogen Bonding and Synthetic Utility

1‑(2,4‑Dichlorophenyl)‑1H‑imidazole‑4‑carboxamide contains a primary amide (–CONH₂) at the C‑4 position, whereas its closest acid analog, 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxylic acid (CAS 952958‑68‑8), bears a carboxylic acid (–COOH). The hydrogen‑bond donor count changes from 1 (amide, via –NH₂) to 1 (acid, via –OH), but the acceptor count shifts from 2 (amide: C=O and imidazole N) to 3 (acid: C=O, C–O⁻/OH, and imidazole N), and the ionization state at pH 7.4 is neutral for the amide (pKa ~15 for –NH₂ deprotonation, pKa ~ –1 for protonation) versus predominantly anionic for the acid (pKa ~4.0–4.5 for the carboxylic acid group) [1]. This difference in charge state alters the compound’s aqueous solubility, membrane permeability, and target‑binding mode. In general imidazole‑carboxamide SAR, the primary amide serves as a hydrogen‑bond donor that can engage backbone carbonyls of target proteins, whereas the carboxylate anion preferentially interacts with basic residues (Arg, Lys) via salt bridges [2]. Moreover, the carboxamide is a stable synthetic handle for further derivatization (e.g., dehydration to nitrile, Hofmann rearrangement, or direct N‑alkylation), whereas the carboxylic acid requires activation (e.g., acid chloride formation or coupling reagents) for amide bond formation . Quantitative comparison of the two functional groups shows the acid has a predicted logD₇.₄ approximately 1.5–2.0 units lower than the amide, leading to a 30‑ to 100‑fold theoretical difference in octanol–water partition at physiological pH [1].

Chemical Synthesis Medicinal Chemistry Prodrug Design

CB₁ Receptor Affinity Gap: Mon‑aryl vs. 1,2‑Diaryl Imidazole‑4‑carboxamide Scaffold

The most studied 1,2‑diaryl‑imidazole‑4‑carboxamide, 1‑(4‑chlorophenyl)‑2‑(2,4‑dichlorophenyl)‑N‑cyclohexyl‑1H‑imidazole‑4‑carboxamide (CHEMBL276312 / BDBM50140237), displays a CB₁ receptor Ki of 3.90 nM (displacement of [³H]CP‑559440 in HEK293 cells expressing human CB₁) [1]. A structurally related analog, rac‑1‑(4‑chlorophenyl)‑2‑(2,4‑dichlorophenyl)‑N‑(2‑hydroxycyclohexyl)‑1H‑imidazole‑4‑carboxamide (CHEMBL389198), has a Ki of 22 nM [2]. These affinities arise from a dual‑aryl binding mode where the N‑1 and C‑2 phenyl rings occupy two distinct hydrophobic sub‑pockets of the CB₁ orthosteric site [3]. The target compound 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide lacks the C‑2 aryl group entirely. While no direct binding data for the target compound are published, structure‑based inference indicates that the absence of the second aryl ring removes a major hydrophobic anchor, likely resulting in a CB₁ affinity orders of magnitude weaker (estimated Ki >1 µM), consistent with SAR from the pyrazole and imidazole carboxamide series where removal of one aryl abolished measurable receptor occupancy at 10 µM [3]. This differential can be considered a functional asset: for research programs seeking a control compound devoid of CB₁ activity or for those focused on alternative targets (e.g., CYP51 antifungals) where CB₁ engagement is an unwanted off‑target liability, the mon‑aryl scaffold offers a cleaner pharmacological profile [3].

Cannabinoid Receptor Pharmacology SAR Drug Discovery

Chemical Purity and Supply Comparability Across Vendors for Research‑Grade Procurement

As a research‑use‑only compound not covered by pharmacopoeial monographs, the purity profile of 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide is vendor‑dependent and must be verified by the end user. Two primary suppliers provide this compound: Chemenu (Catalog CM503901, CAS 1427011‑20‑8) at a stated purity of 97% , and Leyan (Product No. 1677777, CAS 1427011‑20‑8) at a stated purity of 98% . The 1% purity differential is within typical batch‑to‑batch variability for non‑GMP small‑molecule research chemicals. In comparison, its 2,5‑dichloro regioisomer (CAS 1427014‑87‑6, CM503933) is offered by the same vendor at 97% purity, and the 3,4‑dichloro regioisomer (CAS 445302‑75‑0) is available from MolCore at 97% . No supplier provides HPLC chromatograms, residual solvent analysis, or elemental composition data in the public product listings, making independent in‑house purity verification (¹H NMR, LC‑MS, elemental analysis) essential before use in quantitative biological assays. The compound is classified as an imidazole building block for research and further manufacturing use only, not for direct human or veterinary application . Storage recommendations are ambient temperature with protection from moisture; no specialized cold‑chain logistics are required, lowering procurement complexity relative to temperature‑sensitive alternatives .

Analytical Chemistry Chemical Procurement Quality Control

Computational Physicochemical Profile: TPSA and Drug‑Likeness vs. Central Nervous System Multiparameter Optimization (CNS MPO)

Physicochemical descriptors calculated from the compound’s SMILES (O=C(C1=CN(C2=CC=C(Cl)C=C2Cl)C=N1)N) yield a topological polar surface area (TPSA) of 60.9 Ų, a hydrogen‑bond donor count of 1, a hydrogen‑bond acceptor count of 2, a rotatable bond count of 2, and a computed XLogP3 of 2.1 [1]. Applying the CNS MPO scoring algorithm (Wager et al., 2010), the compound achieves a CNS MPO desirability score of approximately 4.8–5.2 out of 6, placing it in the favorable range for potential CNS penetration, similar to many CNS‑active imidazole‑based drugs [2]. By contrast, the 1,2‑diaryl‑imidazole‑4‑carboxamide CB₁ antagonist (CHEMBL276312, XLogP3 ≈ 5.2, TPSA ≈ 45 Ų, MW ≈ 463 Da) has a substantially higher lipophilicity and molecular weight that push its CNS MPO score below 4.0, flagging potential issues with nonspecific binding and poor aqueous solubility [3]. The target compound’s smaller size (MW 256.08 vs. ~463 Da) and balanced polarity provide a more drug‑like and fragment‑like profile, making it a more attractive starting point for fragment‑based drug discovery (FBDD) or for phenotypic screening libraries where molecular simplicity and interpretable SAR are prioritized [1].

Computational Chemistry Drug Design ADME Prediction

Synthetic Intermediate Utility: Direct Access to CB₁‑Silent CYP51 Inhibitor Scaffolds vs. CB₁‑Active Diaryl Derivatives

The 2,4‑dichlorophenyl‑imidazole core without a C‑2 substituent has been established as a privileged scaffold for sterol 14α‑demethylase (CYP51) inhibition. The anti‑chagasic drug candidate VNI, (R)‑N‑(1‑(2,4‑dichlorophenyl)‑2‑(1H‑imidazol‑1‑yl)ethyl)‑4‑(5‑phenyl‑1,3,4‑oxadiazol‑2‑yl)benzamide, incorporates the 2,4‑dichlorophenyl‑imidazole motif and achieves a T. cruzi CYP51 IC₅₀ of 0.6 nM, curing mouse models of Chagas disease at oral doses of 50 mg/kg BID [1]. The target compound 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide retains this critical 2,4‑dichlorophenyl‑imidazole core but bears a synthetically versatile C‑4 carboxamide that can serve as a direct precursor for amide coupling, Curtius rearrangement to amines, or conversion to nitriles—transformations that are not accessible from the corresponding carboxylic acid without additional activation steps . Structurally analogous imidazole intermediates carrying the 2,4‑dichlorophenyl group, such as 1‑(2,4‑dichlorophenyl)‑2‑(1H‑imidazol‑1‑yl)ethanol (CAS 24155‑42‑8), are well‑documented precursors to miconazole‑type antifungal agents [2], but the carboxamide variant provides a differentiated vector for derivatization at the C‑4 position rather than the 2‑hydroxyethyl side chain. This regiodivergent synthetic utility means the target compound enables exploration of C‑4‑modified azole chemotypes that are structurally orthogonal to the miconazole/econazole series, potentially yielding CYP51 inhibitors with altered resistance profiles [1].

Synthetic Chemistry Antifungal Drug Discovery Chagas Disease

Optimal Research and Industrial Application Scenarios for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide


Fragment‑Based Drug Discovery (FBDD) Library Design Targeting CNS‑Penetrant Imidazole Chemotypes

With a molecular weight of 256 Da, XLogP3 of 2.1, and TPSA of 60.9 Ų, 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide satisfies all three Rule‑of‑Three criteria for fragment library inclusion [1]. Its CNS MPO score of approximately 4.8–5.2 indicates favorable CNS drug‑like properties, positioning it as a superior fragment starting point relative to the bulkier, more lipophilic 1,2‑diaryl‑imidazole‑4‑carboxamide CB₁ antagonists (MW ~463 Da, XLogP3 ~5.2) [2]. Researchers constructing diverse fragment screening collections can deploy this compound for NMR‑based or SPR‑based screening against CNS targets, with the primary carboxamide providing a hydrogen‑bond donor for target engagement and the 2,4‑dichlorophenyl group contributing hydrophobic recognition and synthetic tractability for hit‑to‑lead optimization [1].

Regioisomeric Selectivity Profiling in CYP51 Inhibition Assays for Antifungal and Anti‑Parasitic Drug Discovery

The 2,4‑dichloro substitution pattern on the N‑1 phenyl ring has been validated in the VNI series of CYP51 inhibitors, where it contributes to sub‑nanomolar enzyme inhibition (IC₅₀ = 0.6 nM against T. cruzi CYP51) [3]. The carboxamide‑bearing analog provides a C‑4 functionalization handle that is distinct from the 2‑hydroxyethyl side chain used in miconazole‑type antifungals [4]. Investigators comparing regioisomeric series (2,4‑, 2,5‑, and 3,4‑dichloro) can use this compound as a reference standard to quantify the impact of chlorine positional isomerism on CYP51 binding affinity, selectivity over human CYP enzymes, and antifungal MIC values against Candida albicans, Aspergillus fumigatus, and dermatophyte strains [3].

CB₁‑Silent Control Compound for Cannabinoid Receptor Pharmacology Profiling Panels

Because the mon‑aryl imidazole‑4‑carboxamide scaffold lacks the C‑2 aryl hydrophobic anchor essential for high CB₁ receptor affinity (Ki >1 µM predicted vs. ~3.9 nM for 1,2‑diaryl counterparts), 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide serves as a structurally matched negative control in CB₁ functional assays [5]. In antagonist screening cascades where 1,2‑diaryl‑imidazole‑4‑carboxamides are being evaluated, including the target compound at equimolar concentrations (typically 0.1–10 µM) enables deconvolution of scaffold‑specific effects from target‑specific pharmacology. This application is particularly valuable for GPCR panel‑screening facilities and contract research organizations that require matched inactive analogs for every active chemotype submitted to selectivity profiling [5].

Amide‑Directed Diversification in Parallel Synthesis of Imidazole‑4‑Carboxamide Libraries

The C‑4 primary carboxamide group of 1‑(2,4‑dichlorophenyl)‑1H‑imidazole‑4‑carboxamide is a versatile synthetic handle enabling late‑stage diversification without the need for prior activation required by the corresponding carboxylic acid [1]. It can undergo direct N‑alkylation under Mitsunobu or phase‑transfer conditions, dehydration to the corresponding 4‑cyano‑imidazole, or serve as a directing group for ortho‑C–H functionalization on the imidazole ring [1]. MedChem laboratories executing parallel synthesis of imidazole‑based compound libraries benefit from the compound’s balanced reactivity and room‑temperature storage stability, allowing high‑throughput amide diversification without specialized equipment or cold‑chain logistics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2,4-Dichlorophenyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.